(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid: A Bifunctional Molecular Scaffold for Advanced Drug Development
(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid: A Bifunctional Molecular Scaffold for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid represents a compelling, yet underexplored, bifunctional chemical entity with significant potential in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its structure, physicochemical properties, and, most importantly, the strategic rationale for its application in modern therapeutic design. By dissecting the unique reactivity of its two key functional moieties—the phenylboronic acid and the terminal hydrazide—we explore its utility as a versatile scaffold for creating targeted therapeutics, bioconjugates, and advanced drug delivery systems. This document details the underlying chemical principles, proposes synthetic strategies, and outlines validated experimental protocols to empower researchers in harnessing the capabilities of this and structurally related molecules.
Introduction: The Strategic Value of Bifunctional Scaffolds
The pursuit of therapeutic agents with high specificity and efficacy is a central goal in drug discovery. Bifunctional molecules, which possess two distinct reactive groups, offer a powerful platform for achieving this. They can serve as molecular bridges, linking a targeting moiety to a therapeutic payload, or engage with biological targets in a cooperative, multi-point fashion.
(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid is a prime exemplar of such a scaffold. It integrates two of modern medicinal chemistry's most versatile functional groups onto a stable phenyl core:
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The Boronic Acid Moiety: Renowned for its ability to form reversible covalent bonds with diols, the boronic acid group is a key pharmacophore in approved drugs like the proteasome inhibitor Bortezomib (Velcade®).[1][2] Its capacity to interact with sugars, glycoproteins, and specific enzyme active sites makes it invaluable for targeted inhibition and molecular recognition.[2][3]
-
The Hydrazide Moiety: A highly versatile nucleophile, the hydrazide group is a cornerstone of bioconjugation chemistry.[4][5] It reacts selectively with aldehydes and ketones to form hydrazone linkages, a reaction widely employed for attaching drugs to antibodies, labeling biomolecules, and developing drug delivery systems.[5][6][7]
This guide will illuminate the structure and synthetic logic of this molecule and provide the technical foundation for its strategic deployment in research and development.
Molecular Structure and Physicochemical Properties
The formal structure of (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid combines a phenylboronic acid core with a 3-(hydrazinocarbonyl)propyl side chain at the para position.
Chemical Structure:
Caption: Chemical structure of (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 957034-83-2 | |
| Molecular Formula | C₉H₁₃BN₂O₃ | [8] |
| Molecular Weight | 208.02 g/mol | Calculated |
| Appearance | White to off-white powder | Assumed |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water | Assumed |
Note: The molecular formula C₉H₁₃BN₂O₂ and weight of ~179.03 g/mol cited in one source appear to be incorrect based on the IUPAC name.[8] The correct formula corresponding to the name is C₉H₁₃BN₂O₃.
Synthetic Strategy and Methodologies
The synthesis of this bifunctional molecule is not widely reported, necessitating a logical, multi-step approach based on established organic chemistry principles. A robust synthetic pathway would logically start from a commercially available, para-substituted phenylboronic acid derivative.
Proposed Synthetic Pathway:
Caption: Proposed high-level synthetic workflow for the target molecule.
Detailed Experimental Protocol: Synthesis via Ester Hydrazinolysis
This protocol outlines the conversion of a suitable carboxylic acid precursor to the final hydrazide product. The standard and most reliable method involves a two-step process: esterification followed by hydrazinolysis.[9][10][11] Direct conversion from the acid is often inefficient.[10]
Step 1: Esterification of the Carboxylic Acid Precursor
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Objective: To convert the carboxylic acid group into an ester (e.g., methyl or ethyl ester) to facilitate the subsequent reaction with hydrazine.
-
Procedure:
-
Dissolve the starting carboxylic acid (e.g., 4-(2-carboxyethyl)phenylboronic acid) in an excess of anhydrous methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride, added dropwise at 0°C).
-
Reflux the mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ester product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester. Purify by column chromatography if necessary.
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Step 2: Hydrazinolysis of the Ester
-
Objective: To convert the ester into the final hydrazide product.
-
Procedure:
-
Dissolve the purified ester from Step 1 in a suitable alcohol solvent (e.g., ethanol).
-
Add an excess of hydrazine hydrate (typically 5-10 equivalents).
-
Reflux the mixture for 6-24 hours, monitoring by TLC until the starting ester is consumed.[11]
-
Cool the reaction mixture. The product hydrazide may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid.
-
Self-Validation and Quality Control:
-
Structural Confirmation: The structure of the final product must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the proton and carbon framework.
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Mass Spectrometry (MS): To verify the molecular weight.
-
FTIR Spectroscopy: To identify key functional groups, particularly the B-O stretch of the boronic acid and the C=O and N-H stretches of the hydrazide.
-
-
Purity Analysis: Purity should be assessed by HPLC, with a target of >95% for use in biological assays.
Applications in Drug Development and Research
The dual-functionality of this molecule opens up a wide array of strategic applications.
Boronic Acid Moiety: A Targeted Warhead
The boron atom in boronic acids is electron-deficient, making it a mild Lewis acid capable of forming reversible covalent bonds.[3] This unique reactivity is the cornerstone of its therapeutic potential.
Mechanism of Action as a Proteasome Inhibitor:
The most prominent example of a boronic acid drug is Bortezomib, a proteasome inhibitor used to treat multiple myeloma.[1][12][13] The proteasome is a cellular complex that degrades unwanted proteins.[1][13] Cancer cells, particularly myeloma cells, are highly sensitive to proteasome inhibition.
-
Targeting the Active Site: The boron atom in Bortezomib directly attacks the hydroxyl group of a key threonine residue in the catalytic site of the 26S proteasome.[1][13]
-
Reversible Covalent Inhibition: This interaction forms a stable but reversible tetrahedral boronate complex, effectively blocking the proteasome's function.
-
Induction of Apoptosis: The inhibition of protein degradation leads to an accumulation of pro-apoptotic factors and the disruption of critical cell signaling pathways (like NF-κB), ultimately triggering programmed cell death (apoptosis) in cancer cells.[14][15][16]
Caption: Simplified workflow of boronic acid-mediated proteasome inhibition.
Hydrazide Moiety: A Versatile Conjugation Handle
The terminal hydrazide group is a powerful tool for bioconjugation, enabling the covalent attachment of the molecule to other biological entities.[4][5]
Hydrazone Ligation Chemistry:
This reaction involves the condensation of a hydrazide with an aldehyde or ketone to form a hydrazone bond (-C=N-NH-C(O)-). This ligation is highly efficient and specific under mild, aqueous conditions (typically pH 4-6), making it ideal for biological applications.[5][7]
Applications in Drug Delivery:
-
Antibody-Drug Conjugates (ADCs): The hydrazide can be used to link the boronic acid-containing molecule (the "payload") to a monoclonal antibody that targets a specific cancer cell antigen. The antibody delivers the cytotoxic payload directly to the tumor site, minimizing systemic toxicity.
-
Targeting Glycoproteins: Many cell surfaces are decorated with carbohydrates (glycans). These can be mildly oxidized with sodium periodate to generate aldehyde groups. The hydrazide moiety can then react with these aldehydes to target the molecule to specific cell types.[7]
-
Polymer-Based Nanoparticles: The molecule can be conjugated to polymers used in nanoparticle drug delivery systems, enhancing drug loading and enabling targeted release.[17]
Experimental Protocol: Hydrazone Ligation to an Aldehyde-Functionalized Protein
-
Objective: To conjugate the hydrazide-containing boronic acid to a protein that has been functionalized with an aldehyde group.
-
Materials:
-
(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid (dissolved in DMSO or DMF).
-
Aldehyde-functionalized protein (e.g., an antibody with oxidized glycans).
-
Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.
-
-
Procedure:
-
Dissolve the aldehyde-functionalized protein in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Add a 10- to 50-fold molar excess of the dissolved (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
Remove the excess, unconjugated small molecule using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterize the resulting conjugate using SDS-PAGE (to observe the increase in molecular weight) and UV-Vis spectroscopy or Mass Spectrometry to determine the drug-to-antibody ratio (DAR).
-
Conclusion and Future Directions
(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid is more than a single molecule; it is a strategic platform. The combination of a proven therapeutic warhead (boronic acid) and a versatile conjugation handle (hydrazide) in one scaffold provides researchers with a powerful tool for developing next-generation therapeutics. Future work should focus on synthesizing and testing conjugates of this molecule, exploring its potential not only as a proteasome inhibitor but also in other areas where boronic acids have shown promise, such as β-lactamase inhibition and glucose sensing.[18][19] The logical design, synthesis, and application of such bifunctional molecules will continue to be a fruitful and exciting area of research in the quest for more effective and safer medicines.
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